molecular formula C22H17N5O2 B14978444 methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B14978444
M. Wt: 383.4 g/mol
InChI Key: FQOVELJIXSMMCD-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at position 2 with a 1H-indol-3-yl group and at position 3 with an amino-linked methyl benzoate moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with biological activity, such as kinase inhibition or anticancer properties . The ester group at the benzoate position may enhance solubility compared to carboxylic acid derivatives, while the indole moiety could contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C22H17N5O2/c1-29-22(28)15-7-3-5-9-18(15)25-21-20(26-19-13-23-10-11-27(19)21)16-12-24-17-8-4-2-6-14(16)17/h2-13,24-25H,1H3

InChI Key

FQOVELJIXSMMCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the imidazo[1,2-a]pyrazine core, and finally, the coupling with the benzoate group.

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Imidazo[1,2-a]pyrazine Formation: This step often involves the cyclization of appropriate precursors such as 2-aminopyrazine with aldehydes or ketones in the presence of catalysts like palladium or copper.

    Coupling with Benzoate: The final step involves the esterification of the synthesized imidazo[1,2-a]pyrazine-indole intermediate with methyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is governed by its amine and ester functional groups , as well as its heterocyclic framework:

Substitution Reactions

The amine group on the benzoate moiety can undergo nucleophilic substitution, particularly under alkaline conditions. For example:

  • Reaction : Substitution of the amine with halogens or other electrophiles.

  • Conditions : Elevated temperatures and polar aprotic solvents (e.g., DMF).

Hydrolysis

The methyl ester group is susceptible to hydrolysis, yielding a carboxylic acid:

  • Reaction : Hydrolysis of the ester group under acidic or basic conditions.

  • Conditions : Aqueous HCl or NaOH solutions, often requiring heat .

Oxidation Reactions

The indole moiety may undergo oxidation, potentially forming reactive intermediates:

  • Reaction : Oxidation of the indole ring to indolequinone derivatives.

  • Conditions : Air exposure or oxidizing agents (e.g., KMnO₄) .

Reaction Optimization Strategies

To improve yields and purity, researchers employ advanced techniques:

Optimization Method Purpose Key Features
Continuous Flow Reactors Enhance reaction efficiency and scalabilityEnables precise temperature and pressure control
High-Throughput Screening Identify optimal catalysts or solventsAccelerates discovery of reaction conditions
Chromatographic Purification Remove impurities post-synthesisColumn chromatography or crystallization

Purification Methods

Purification is critical for isolating high-purity product:

  • Column Chromatography : Widely used to separate the compound from byproducts .

  • Crystallization : Employed to obtain solid-state material, often requiring solvents like ethanol or ethyl acetate.

Structural and Functional Insights

The compound’s chemical reactivity is influenced by its electronic properties:

  • Electron-Rich Groups : The indole and imidazo[1,2-a]pyrazine moieties contribute to π-conjugation, enhancing stability and reactivity.

  • Functional Group Interactions : The amine group’s nucleophilicity and the ester’s electrophilicity drive substitution and hydrolysis reactions .

Biological Activity

Preliminary studies suggest potential applications in cancer research , with the indole moiety interacting with cellular targets to modulate apoptosis and proliferation.

Chemical Stability

The compound exhibits moderate stability under ambient conditions but requires controlled storage to avoid hydrolysis or oxidation .

This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry and material science, driven by its intricate heterocyclic structure and functional group diversity.

Scientific Research Applications

Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given the bioactivity of its indole and imidazo[1,2-a]pyrazine components.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating them. The imidazo[1,2-a]pyrazine core can enhance these interactions through additional binding sites and electronic effects. These interactions can lead to the modulation of signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Imidazo[1,2-a]pyrazine Core

Compound 1 : 2-(1-Benzyl-1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine

  • Key Differences : The indole nitrogen is benzylated, and the 3-position bears a primary amine instead of the methyl benzoate group.
  • Synthesis : Prepared via a one-pot reaction using TMSCN and ionic liquid [bmim]Br at 80°C, yielding 80% crystalline product .
  • Implications : Benzylation may reduce metabolic oxidation of the indole but could increase hydrophobicity.

Compound 2: Ethyl 2-((2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyrazin-3-yl)amino)acetate

  • Key Differences: A 4-(3,5-dimethylisoxazolyl)phenyl group replaces the indole, and the ester is linked via an aminoethyl chain.
  • Synthesis : Utilizes palladium-catalyzed cross-coupling with potassium trifluoroborate, demonstrating advanced functionalization strategies .
  • Implications : The isoxazole group may enhance binding to ATP pockets in kinases.

Fused Ring Systems and Heterocyclic Variations

Compound 3 : Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (e.g., Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate)

  • Key Differences: A pyrimidinone ring replaces pyrazine, fused with a benzimidazole system.
  • Physicochemical Properties : High melting points (>300°C) and distinct IR carbonyl peaks (1671–1675 cm⁻¹) .
  • Implications: The pyrimidinone core may confer rigidity and hydrogen-bonding capacity, altering target selectivity.

Compound 4: Pyrido[1,2-a]benzimidazoles (e.g., 1-Amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitriles)

  • Key Differences: A pyridine ring replaces pyrazine, with nitro and cyano substituents.
  • Synthesis : Synthesized via multicomponent reactions without tedious work-up, emphasizing efficiency .

Amino-Linked Substituents and Functional Groups

Compound 5 : N-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

  • Key Differences : A tetrahydroimidazopyrazine core with a benzodioxolyl group at the 3-position.
  • Implications : Partial saturation of the pyrazine ring may improve bioavailability by reducing planarity .

Compound 6 : MPS1 Inhibitors (e.g., Mps-BAY2a/b)

  • Key Differences: Quinoline and cyclopropylamide substituents on imidazo[1,2-a]pyrazine.
  • Biological Relevance: Demonstrated potent antineoplastic activity in colorectal and cervical carcinoma models .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 3 Compound 5
Melting Point Not reported >300°C Not reported
IR (C=O stretch) ~1670–1750 cm⁻¹ (ester) 1671–1675 cm⁻¹ (ketone/ester) 1675 cm⁻¹ (ester)
¹H NMR (Key Signals) Aromatic δ 7.0–8.5 (indole) δ 7.12–7.39 (aromatic) δ 6.74–7.57 (aromatic)
Molecular Weight ~403.4 g/mol (estimated) 438.5 g/mol 426.5 g/mol (Compound 10)

Q & A

Q. How do structural modifications influence photostability and shelf-life under varying storage conditions?

  • Answer :
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • UV-light exposure : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazine ring, reducing π→π* transition-mediated decomposition .
  • Lyophilization : Formulate as lyophilized powders (trehalose matrix) to prevent hydrolysis in humid environments .

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